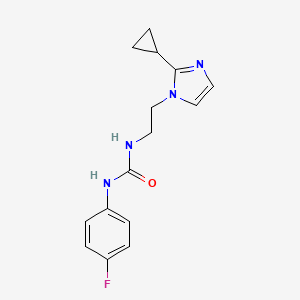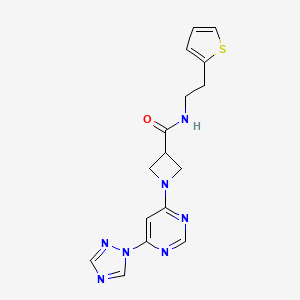
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as CPI-444 and belongs to a class of drugs known as small molecule inhibitors.
Mechanism of Action
The mechanism of action of CPI-444 involves the inhibition of the adenosine A2A receptor. This receptor is involved in regulating immune responses and inflammation, and its inhibition by CPI-444 has been shown to have potential therapeutic benefits in several disease states.
Biochemical and Physiological Effects:
CPI-444 has been shown to have several biochemical and physiological effects, including the inhibition of immune cell proliferation, the suppression of cytokine production, and the modulation of T cell activity. Additionally, CPI-444 has been shown to have potential anti-tumor effects in preclinical models.
Advantages and Limitations for Lab Experiments
One of the advantages of using CPI-444 in lab experiments is its specificity for the adenosine A2A receptor, which allows for more targeted and precise experiments. However, one limitation of using CPI-444 is its potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on CPI-444, including the development of more potent and selective inhibitors, the exploration of combination therapies, and the investigation of CPI-444 in additional disease states. Additionally, further research is needed to better understand the long-term safety and efficacy of CPI-444 in humans.
Synthesis Methods
The synthesis of CPI-444 involves several steps, including the reaction of 2-cyclopropyl-1H-imidazole with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 4-fluoroaniline to form the desired urea product.
Scientific Research Applications
CPI-444 has been studied for its potential therapeutic applications in several areas, including cancer, autoimmune diseases, and inflammation. Specifically, CPI-444 has been shown to inhibit the activity of the adenosine A2A receptor, which is involved in regulating immune responses and inflammation.
Properties
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c16-12-3-5-13(6-4-12)19-15(21)18-8-10-20-9-7-17-14(20)11-1-2-11/h3-7,9,11H,1-2,8,10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITALHVRFWOOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2949585.png)
![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)

![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)
![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)

![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)


![8-(2,2-Dimethylpropanoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2949602.png)

![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2949606.png)
